8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(8-3-4-15-7-8)12-9-1-2-10(12)6-14-5-9/h3-4,7,9-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOGXJKCPHASMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method can be further optimized by employing interrupted Nazarov cyclization to afford diastereomerically pure compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-(Thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Potential
- Monoamine Transporter Inhibition: Research indicates that compounds in the azabicyclo[3.2.1]octane class exhibit significant inhibitory activity on monoamine transporters, which are critical for neurotransmitter regulation in the central nervous system. This suggests potential applications in treating mood disorders and addiction .
- Neuroprotective Effects: The compound has shown promise in reducing oxidative stress-induced neuronal damage, indicating potential therapeutic applications for neurodegenerative diseases .
-
Anticancer Activity
- Thiophene derivatives, including this compound, have been studied for their anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis through various biochemical pathways .
-
Anti-inflammatory Properties
- The compound's structural characteristics suggest it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Case Study 1: Neurotransmitter Regulation
A study involving rat models demonstrated that administration of the compound resulted in significant increases in extracellular levels of dopamine and serotonin. This effect was attributed to the inhibition of reuptake mechanisms by the compound, indicating its potential as an antidepressant agent .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a marked reduction in cell death and apoptosis markers, suggesting therapeutic potential for conditions such as Alzheimer's disease .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility : The 3-oxa-8-azabicyclo[3.2.1]octane core offers a balance of rigidity and synthetic accessibility, enabling diverse substitutions (e.g., thiophene, triazine) for target-specific optimization .
- Biological Selectivity : Positioning of heteroatoms (O/N) in the bicyclic scaffold critically influences kinase selectivity. For example, M18’s 3-oxa configuration enhances mTOR affinity over PI3K compared to M19 .
- Synthetic Feasibility : Multi-step routes involving cyclization (e.g., Scheme 1 in ) or acylation (e.g., thiophene coupling in ) are standard, with yields ranging from 43% to 79% .
Biological Activity
The compound 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a member of the bicyclic azabicyclo[3.2.1]octane family, which is known for its significant biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound can be described by the following structural formula:
- IUPAC Name : 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 239.31 g/mol
Physical Properties
| Property | Value |
|---|---|
| Purity | >95% |
| Physical State | Solid |
| Storage Conditions | Refrigerated (0-10°C) |
Pharmacological Significance
The 8-azabicyclo[3.2.1]octane scaffold has been extensively studied due to its role in various biological activities, particularly as a core structure in tropane alkaloids, which exhibit a range of pharmacological effects such as:
- Anticholinergic Activity : Compounds derived from this scaffold often act as antagonists at muscarinic acetylcholine receptors, making them useful in treating conditions like motion sickness and overactive bladder.
- CNS Activity : Many derivatives show potential for modulating neurotransmitter systems, which can be beneficial in treating neurological disorders.
Case Studies and Research Findings
-
Tropane Alkaloids and CNS Effects :
A study highlighted the synthesis of various tropane derivatives based on the 8-azabicyclo[3.2.1]octane framework, demonstrating their efficacy in modulating central nervous system activity. The derivatives were tested for their binding affinity to various receptor subtypes, showing promising results for future drug development . -
Inhibition of Type III Secretion System (T3SS) :
Research focused on compounds related to this bicyclic structure showed significant inhibition of bacterial T3SS, a critical virulence factor in certain pathogens like E. coli. This inhibition was linked to the structural features of the bicyclic system . -
Synthesis and Biological Screening :
A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold was synthesized and screened for biological activity. The findings indicated that several compounds exhibited notable antibacterial properties, suggesting potential applications in antibiotic development .
The biological activity of 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is largely attributed to its ability to interact with various neurotransmitter receptors and enzymes involved in signaling pathways:
- Cholinergic Receptors : The compound's structural similarity to acetylcholine allows it to act as an antagonist at muscarinic receptors.
- Enzyme Inhibition : Some derivatives have shown inhibitory effects on acetylcholinesterase, enhancing their potential as cognitive enhancers.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane, and what challenges arise in stereochemical control?
- Methodological Answer : The compound’s bicyclic framework is typically synthesized via radical cyclization of brominated intermediates using n-tributyltin hydride (TTH) and AIBN in toluene, achieving >99% diastereocontrol . Challenges include optimizing reaction time and temperature to avoid side products (e.g., over-reduction of the thiophene moiety). For thiophene-3-carbonyl incorporation, Friedel-Crafts acylation under anhydrous conditions (AlCl₃ catalyst) is preferred to minimize ring-opening side reactions .
Q. How is the structural integrity of the bicyclo[3.2.1]octane system validated post-synthesis?
- Methodological Answer : X-ray crystallography and 2D NMR (¹H-¹H COSY, NOESY) are critical. For example, NOESY cross-peaks between the bridgehead protons (H-1 and H-5) confirm the rigid bicyclic structure. High-resolution mass spectrometry (HRMS) with ≤2 ppm error validates molecular formula .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?
- Methodological Answer : Contradictions in potency (e.g., µM vs. nM IC₅₀ values) often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK-293T for receptor binding assays).
- Control solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity) .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How do substituents on the thiophene ring influence target selectivity?
- Methodology : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (NO₂, CF₃) at the 5-position enhance binding to σ receptors but reduce solubility.
- Methoxy groups at the 4-position improve CNS penetration (logP reduction from 3.2 to 2.7) .
- Table 1 : SAR Summary for Thiophene Substituents
| Substituent | Position | Target Affinity (Ki, nM) | Solubility (µg/mL) |
|---|---|---|---|
| NO₂ | 5 | σ1: 12 ± 1.5 | 8.2 |
| OMe | 4 | σ2: 45 ± 3.2 | 32.1 |
| CF₃ | 5 | σ1: 9 ± 0.8 | 5.6 |
| Data from competitive binding assays in rat brain homogenates . |
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-UV/HRMS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30%→95% ACN over 25 min). Detect impurities ≥0.1% .
- NMR spiking experiments with authentic standards identify positional isomers (e.g., thiophene-2-carbonyl vs. 3-carbonyl adducts) .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data?
- Resolution Strategy :
- Refine force fields : AMBER vs. CHARMM parameters may overestimate hydrophobic interactions with the bicyclic core.
- Include solvent effects (explicit water models) to account for hydrogen bonding with the 3-oxa group .
- Validate with alanine scanning mutagenesis of the target protein .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous solutions?
- Protocol :
- Hydrolysis risk : The 3-oxa bridge is susceptible to acid-catalyzed ring-opening. Store at pH 6–8 (buffered solutions) and avoid prolonged exposure to light .
- PPE : Use nitrile gloves and fume hoods; LD₅₀ (oral, rat) = 320 mg/kg .
Advanced Analytical Challenges
Q. How can enantiomeric purity be ensured during scale-up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
